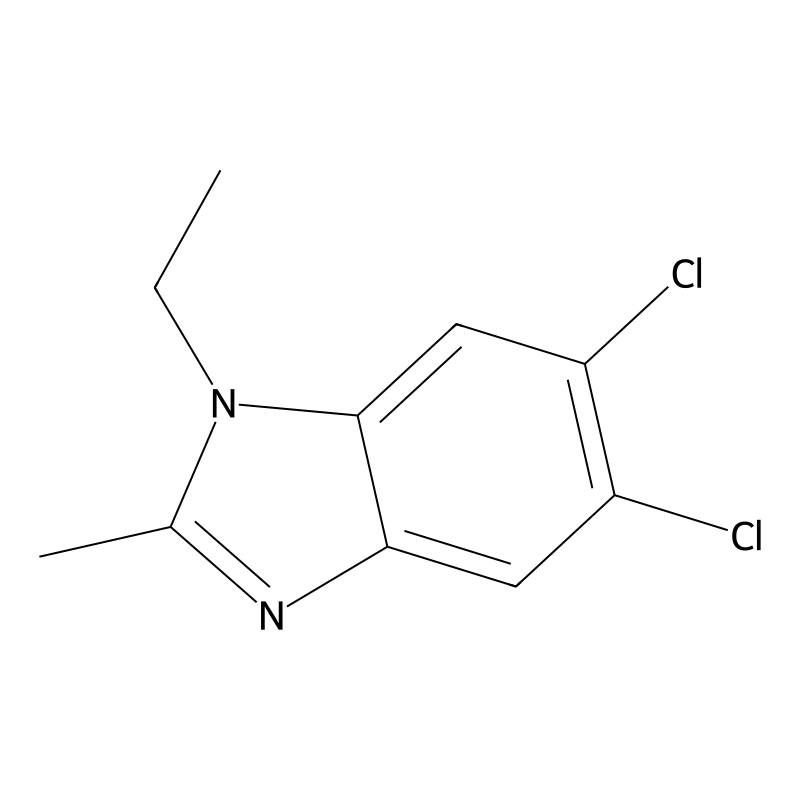

5,6-Dichloro-1-ethyl-2-methylbenzimidazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

5,6-Dichloro-1-ethyl-2-methylbenzimidazole is an organic compound with the chemical formula C₁₀H₁₀Cl₂N₂. It is a white solid with a melting point of 110°C []. Several methods have been reported for the synthesis of this compound, including the condensation of 1,2-diaminoethane with 2,4-dichlorobenzoic acid [].

Potential Applications:

Research suggests that 5,6-Dichloro-1-ethyl-2-methylbenzimidazole may have potential applications in various scientific fields, including:

- Antimicrobial activity: Studies have shown that 5,6-Dichloro-1-ethyl-2-methylbenzimidazole exhibits antimicrobial activity against various bacteria and fungi [, ]. However, further research is needed to determine its efficacy and safety for potential therapeutic applications.

- Corrosion inhibition: Some studies have investigated the potential of 5,6-Dichloro-1-ethyl-2-methylbenzimidazole as a corrosion inhibitor for metals []. However, more research is required to understand its effectiveness and the underlying mechanisms.

- Organic synthesis: 5,6-Dichloro-1-ethyl-2-methylbenzimidazole may serve as a starting material for the synthesis of other organic compounds with potential applications in various fields [].

5,6-Dichloro-1-ethyl-2-methylbenzimidazole is a synthetic organic compound belonging to the benzimidazole family, characterized by its two chlorine atoms at the 5 and 6 positions, an ethyl group at the 1 position, and a methyl group at the 2 position. Its molecular formula is and it has a CAS number of 3237-62-5. The compound exhibits a crystalline structure and is primarily used in various chemical and pharmaceutical applications due to its biological activity.

- Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles under appropriate conditions, allowing for the synthesis of various derivatives.

- Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form imines or related compounds.

- Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding benzimidazole derivatives.

These reactions are significant for developing new compounds with enhanced biological properties or different functionalities .

5,6-Dichloro-1-ethyl-2-methylbenzimidazole has shown promising biological activities, particularly as an inhibitor of urease enzymes. Ureases are critical in various biological processes, including nitrogen metabolism in plants and animals. The inhibition of urease can lead to applications in agriculture and medicine, particularly in treating conditions associated with excessive urea levels. Additionally, studies indicate potential antibacterial and antifungal properties, making it relevant for further research in therapeutic applications .

The synthesis of 5,6-Dichloro-1-ethyl-2-methylbenzimidazole typically involves:

- Starting Materials: The synthesis often begins with 4,5-dichloro-1,2-phenylenediamine as a key precursor.

- Reaction with Ethyl Acetimidate: The precursor is reacted with ethyl acetimidate hydrochloride under controlled conditions to yield the desired benzimidazole derivative.

- Purification: Post-synthesis, the compound is purified through recrystallization or chromatography techniques to achieve high purity levels suitable for biological testing .

5,6-Dichloro-1-ethyl-2-methylbenzimidazole finds applications in several fields:

- Pharmaceuticals: Due to its biological activity as a urease inhibitor, it is being explored for drug development targeting urea-related disorders.

- Agriculture: It may be utilized as a pesticide or herbicide due to its potential antimicrobial properties.

- Chemical Research: The compound serves as a building block for synthesizing more complex organic molecules in research settings .

Research on interaction studies involving 5,6-Dichloro-1-ethyl-2-methylbenzimidazole has focused on its binding affinity and inhibitory effects on urease enzymes. Molecular docking studies have demonstrated that this compound can effectively bind to the active sites of ureases, suggesting mechanisms through which it exerts its inhibitory effects. These studies are crucial for understanding how structural modifications may enhance its efficacy against specific targets .

Several compounds share structural similarities with 5,6-Dichloro-1-ethyl-2-methylbenzimidazole. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 5-Bromo-2-methylbenzimidazole | Bromine substitution at position 5 | Antimicrobial properties |

| 2-Methylbenzimidazole | Methyl group at position 2 | General antimicrobial activity |

| 5,6-Dichloro-benzimidazole | Chlorine substitutions at positions 5 and 6 | Urease inhibition |

| 4-Chloro-2-methylbenzimidazole | Chlorine substitution at position 4 | Antifungal activity |

The uniqueness of 5,6-Dichloro-1-ethyl-2-methylbenzimidazole lies in its specific arrangement of chlorine atoms and ethyl substitution which significantly enhances its biological activity as a urease inhibitor compared to other similar compounds .

The classical synthesis of 5,6-dichloro-1-ethyl-2-methylbenzimidazole relies on well-established methodologies that have been refined over decades of research. These traditional approaches form the foundation for understanding the synthetic pathways to this important benzimidazole derivative.

Cyclization of 4,5-Dichloro-o-phenylenediamine Derivatives

The cyclization of 4,5-dichloro-o-phenylenediamine represents the most fundamental approach to constructing the benzimidazole core structure. This methodology involves the condensation of the diamine precursor with various carbonyl-containing compounds under acidic conditions [1] [2].

The classical cyclization process typically employs 4,5-dichloro-1,2-phenylenediamine as the starting material, which undergoes condensation with carboxylic acids in the presence of strong acid catalysts [3]. The reaction proceeds through the formation of an intermediate amide, followed by intramolecular cyclization with the elimination of water to yield the benzimidazole ring system [4].

Polyphosphoric acid has been extensively utilized as both a dehydrating agent and catalyst in this transformation [5]. The reaction is typically conducted at elevated temperatures of 100-120°C for 3-6 hours, resulting in moderate to good yields of the desired benzimidazole products [1] [6]. Alternative acid catalysts include hydrochloric acid and p-toluenesulfonic acid, which have demonstrated comparable efficiency in promoting the cyclization reaction [3].

The mechanism involves initial nucleophilic attack of one amino group on the carbonyl carbon of the carboxylic acid, forming an amide bond. This is followed by intramolecular cyclization involving the second amino group, with concurrent elimination of water to establish the imidazole ring [7] [4]. The reaction conditions must be carefully controlled to ensure complete cyclization while minimizing side reactions and decomposition of the starting materials.

Modern Synthetic Approaches

Contemporary synthetic methodologies have introduced significant improvements in efficiency, selectivity, and environmental compatibility for the preparation of benzimidazole derivatives. These modern approaches address many of the limitations associated with classical synthetic routes.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool for accelerating benzimidazole formation while maintaining excellent product quality and yield [11] [12] [13]. The application of microwave irradiation provides several distinct advantages over conventional heating methods, including reduced reaction times, enhanced yields, and improved reaction selectivity.

The microwave-assisted condensation of o-phenylenediamine derivatives with various carbonyl compounds has been demonstrated to proceed under solvent-free conditions with remarkable efficiency [11]. The use of erbium triflate as a catalyst in concentrations as low as 1 mol% has been shown to promote complete conversion of starting materials within 5-15 minutes under microwave irradiation [11].

The mechanism of microwave acceleration involves direct heating of the reaction mixture through dielectric heating, which provides more uniform energy distribution compared to conventional heating methods [12]. This results in faster reaction kinetics and improved control over reaction conditions, leading to higher yields and reduced formation of by-products [13].

Temperature control is crucial in microwave-assisted synthesis, with optimal conditions typically ranging from 80-120°C depending on the specific substrate and catalyst system employed [11]. The rapid heating and precise temperature control achievable with microwave irradiation allow for the completion of reactions that would otherwise require several hours of conventional heating [12].

Green Chemistry and Sustainable Synthetic Routes

The development of environmentally benign synthetic routes for benzimidazole derivatives has gained significant attention in recent years, driven by the need for sustainable chemical processes [5] [14]. Green chemistry approaches focus on the use of renewable solvents, recyclable catalysts, and mild reaction conditions while maintaining high synthetic efficiency.

Polyethylene glycol (PEG) has emerged as an excellent green solvent for benzimidazole synthesis, offering several advantages including low toxicity, biodegradability, and recyclability [5] [14]. The use of PEG-400 as a reaction medium has been demonstrated to provide high yields of benzimidazole products while facilitating easy product isolation and solvent recovery [14].

Ceric ammonium nitrate has been employed as an efficient catalyst for the synthesis of benzimidazole derivatives in PEG media [5] [14]. This catalyst system operates under mild conditions (50-80°C) and requires only small catalyst loadings (5 mol%) to achieve excellent conversion rates [14]. The catalyst can be recovered and reused for multiple reaction cycles without significant loss of activity.

Water-based synthetic protocols have been developed that eliminate the need for organic solvents entirely [5]. These aqueous systems often employ basic conditions (potassium carbonate) and elevated temperatures (100°C) to achieve efficient cyclization of the starting materials [5]. The use of water as the reaction medium offers significant environmental benefits and simplifies product isolation through simple filtration and washing procedures.

Purification and Analytical Validation Methods

The purification and analytical validation of 5,6-dichloro-1-ethyl-2-methylbenzimidazole requires sophisticated techniques to ensure product purity and structural confirmation. Modern analytical methods provide comprehensive characterization capabilities essential for quality control and regulatory compliance.

Recrystallization remains the most commonly employed purification technique for benzimidazole derivatives, with methanol and ethanol serving as the preferred solvents [6] [15] [16]. The recrystallization process typically involves dissolving the crude product in boiling solvent, followed by controlled cooling to promote crystal formation [17]. Treatment with activated charcoal during the recrystallization process helps remove colored impurities and improves the final product appearance [6].

Flash column chromatography on silica gel provides excellent resolution for the purification of benzimidazole derivatives [18] [19]. The typical elution system employs ethyl acetate and hexane mixtures, with gradient elution providing optimal separation of the desired product from synthetic impurities [20] [18]. The method offers high recovery rates (70-90%) and produces materials with purities exceeding 90% [18].

High-performance liquid chromatography represents the gold standard for analytical validation of benzimidazole derivatives [21] [22] [23]. Reversed-phase HPLC using C18 columns with acetonitrile-water mobile phases provides excellent resolution and quantitative accuracy [24] [25]. The method demonstrates exceptional linearity (R² > 0.999) across the analytical range and offers detection limits in the microgram per kilogram range [21] [22].

Mass spectrometry coupled with HPLC provides definitive structural confirmation and purity assessment [22] [25]. The technique allows for the detection and quantification of synthetic impurities, degradation products, and related substances at very low concentrations [25]. Tandem mass spectrometry (MS/MS) enables selective detection through the monitoring of specific fragmentation patterns [22] [25].

Nuclear magnetic resonance spectroscopy serves as the primary method for structural elucidation of benzimidazole derivatives [26] [27] [28]. Proton NMR provides detailed information about the substitution pattern and confirms the presence of the ethyl and methyl substituents [27]. Carbon-13 NMR offers complementary structural information and helps establish the connectivity of the benzimidazole ring system [26] [27].

Reaction Mechanisms and Intermediate Characterization

Understanding the detailed reaction mechanisms underlying benzimidazole formation is crucial for optimizing synthetic conditions and predicting reaction outcomes. The mechanistic pathways involve multiple elementary steps, each with distinct kinetic and thermodynamic considerations.

The cyclization mechanism typically proceeds through initial nucleophilic attack of the amino group on the carbonyl carbon of the electrophilic partner [7] [4]. This results in the formation of an amide intermediate, which subsequently undergoes intramolecular cyclization through attack of the second amino group [4] [29]. The reaction is completed by elimination of water and aromatization of the imidazole ring [7] [4].

Oxidative cyclization pathways have been extensively studied and involve the formation of nitrosobenzene intermediates [30] [31]. The mechanism proceeds through oxidation of the aniline nitrogen to form a nitroso compound, which then undergoes cyclization with the adjacent amino group [31]. This pathway is particularly relevant for reactions conducted under oxidative conditions using hydrogen peroxide or other oxidizing agents [31].

Radical cyclization mechanisms have been proposed for certain benzimidazole-forming reactions, particularly those involving transition metal catalysts [31]. These pathways typically involve the generation of nitrogen-centered radicals that undergo intramolecular cyclization through homolytic aromatic substitution [31]. The radical intermediates can be characterized through electron paramagnetic resonance spectroscopy and trapping experiments [31].

The characterization of reaction intermediates is essential for mechanistic understanding and reaction optimization [4] [29]. Spectroscopic techniques including NMR, IR, and mass spectrometry provide detailed information about the structure and stability of intermediate species [4]. Computational methods have also been employed to predict the energetics and geometries of proposed intermediates [4].

XLogP3

GHS Hazard Statements

H300 (97.44%): Fatal if swallowed [Danger Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (97.44%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H413 (97.44%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Acute Toxic;Irritant